MK-3697

説明

特性

IUPAC Name |

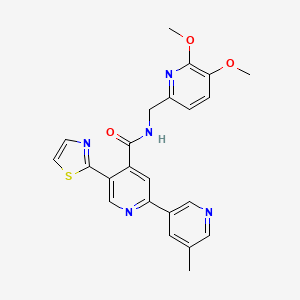

N-[(5,6-dimethoxypyridin-2-yl)methyl]-2-(5-methylpyridin-3-yl)-5-(1,3-thiazol-2-yl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O3S/c1-14-8-15(11-24-10-14)19-9-17(18(13-26-19)23-25-6-7-32-23)21(29)27-12-16-4-5-20(30-2)22(28-16)31-3/h4-11,13H,12H2,1-3H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSOUDUXMPUHJEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)C2=NC=C(C(=C2)C(=O)NCC3=NC(=C(C=C3)OC)OC)C4=NC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1224846-01-8 | |

| Record name | MK-3697 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1224846018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-3697 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8238285OA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

MK-3697: A Technical Guide to its Mechanism of Action as a Selective Orexin 2 Receptor Antagonist

An In-depth Analysis for Researchers and Drug Development Professionals

West Point, PA - MK-3697 is a potent and highly selective orexin 2 receptor antagonist (2-SORA) developed for the treatment of insomnia.[1] Its mechanism of action centers on the competitive antagonism of the orexin 2 receptor (OX2R), thereby inhibiting the wakefulness-promoting signals mediated by the neuropeptides orexin A and orexin B. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its binding affinity, functional activity, and the experimental protocols used for its characterization.

Core Mechanism: Selective Antagonism of the Orexin 2 Receptor

The orexin system is a key regulator of the sleep-wake cycle, with orexin neuropeptides acting on two G protein-coupled receptors: the orexin 1 receptor (OX1R) and the orexin 2 receptor (OX2R). While dual orexin receptor antagonists (DORAs) block both receptors, this compound exhibits high selectivity for OX2R. This selectivity is believed to offer a more targeted approach to promoting sleep, as OX2R is considered the predominant mediator of arousal. The therapeutic rationale for this compound is to reduce the hyperarousal state associated with insomnia by blocking the excitatory signaling of the orexin system.

Signaling Pathway of Orexin and this compound Intervention

The binding of orexin A or orexin B to OX2R initiates a signaling cascade that promotes wakefulness. This compound acts as a competitive antagonist, binding to OX2R and preventing the endogenous orexin peptides from activating the receptor. This blockade inhibits the downstream signaling pathways that lead to neuronal excitation and arousal.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and functional potency.

| Compound | Target | Binding Affinity (Ki) |

| This compound | Orexin 2 Receptor (OX2R) | 0.95 nM[2] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Orexin Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human orexin 2 receptor.

Methodology:

-

Membrane Preparation: Cell membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human orexin 2 receptor.

-

Radioligand: [¹²⁵I]-Orexin A was used as the radioligand.

-

Assay Buffer: The binding buffer consisted of 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, and 0.1% bovine serum albumin.

-

Competition Binding: A fixed concentration of the radioligand was incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor, this compound.

-

Incubation: The reaction was incubated at room temperature for 60 minutes.

-

Separation: Bound and free radioligand were separated by rapid filtration through a glass fiber filter.

-

Detection: The radioactivity retained on the filter was quantified using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The Ki value was then calculated using the Cheng-Prusoff equation.

FLIPR Functional Assay

Objective: To assess the functional antagonist activity of this compound at the human orexin 2 receptor.

Methodology:

-

Cell Plating: CHO cells stably expressing the human orexin 2 receptor were plated in 384-well microplates.

-

Dye Loading: The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution and incubated to allow for dye uptake.

-

Compound Addition: Increasing concentrations of this compound were added to the wells and pre-incubated with the cells.

-

Agonist Stimulation: The cells were then stimulated with a fixed concentration of an orexin receptor agonist (e.g., Orexin A).

-

Fluorescence Measurement: Changes in intracellular calcium concentration were measured in real-time using a Fluorometric Imaging Plate Reader (FLIPR).

-

Data Analysis: The ability of this compound to inhibit the agonist-induced calcium mobilization was quantified, and the IC50 value was determined.

Conclusion

This compound is a highly potent and selective orexin 2 receptor antagonist. Its mechanism of action, centered on the competitive blockade of OX2R, represents a targeted therapeutic strategy for the treatment of insomnia by inhibiting the wake-promoting orexin pathway. The data presented in this guide, derived from robust in vitro assays, substantiate the pharmacological profile of this compound as a promising agent in its class. Further preclinical and clinical investigations are essential to fully elucidate its therapeutic potential and safety profile.

References

MK-3697: A Technical Guide to its Orexin 2 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the orexin 2 receptor (OX2R) selectivity of MK-3697, a potent and selective antagonist developed for the treatment of insomnia. This document collates quantitative binding data, detailed experimental methodologies, and visual representations of the underlying biological pathways to serve as a comprehensive resource for researchers in the field of sleep and orexin pharmacology.

Core Data: Orexin Receptor Binding Affinity of this compound

The selectivity of this compound for the human orexin 2 receptor over the orexin 1 receptor (OX1R) is a key characteristic that defines its pharmacological profile. The following table summarizes the binding affinities of this compound for both human orexin receptor subtypes.

| Receptor Subtype | Ligand | Assay Type | Ki (nM) | Data Source |

| Human Orexin 1 (OX1R) | This compound | Radioligand Binding | 3600 | [1] |

| Human Orexin 2 (OX2R) | This compound | Radioligand Binding | 0.95 | [2] |

Selectivity Ratio (OX1R Ki / OX2R Ki): 3789-fold

This significant selectivity ratio underscores the potent and specific antagonism of this compound at the OX2R, which is believed to be the primary mediator of orexin-induced arousal.

Orexin 2 Receptor Signaling Pathway

The orexin 2 receptor is a G protein-coupled receptor (GPCR) that can couple to multiple G protein subtypes, leading to the activation of diverse intracellular signaling cascades. The following diagram illustrates the primary signaling pathways associated with OX2R activation.

Experimental Protocols

The determination of this compound's binding affinity and functional activity relies on standardized in vitro assays. The following sections provide detailed methodologies for the key experiments cited.

Radioligand Binding Assay for Orexin Receptors

This protocol outlines the procedure for determining the binding affinity (Ki) of a test compound for the orexin 1 and orexin 2 receptors.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing either the human orexin-1 receptor or the human orexin-2 receptor are cultured in appropriate media (e.g., Iscove's modified DMEM) supplemented with antibiotics and fetal calf serum.

-

Cell membranes are harvested and prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Cell membranes are incubated with a specific radioligand (e.g., [³H]-EMPA for OX2R) and varying concentrations of the test compound (this compound).

-

Non-specific binding is determined in the presence of a high concentration of a known, non-radiolabeled orexin receptor antagonist.

-

The incubation is carried out at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

The filters are washed with ice-cold buffer to reduce non-specific binding.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The data are used to generate a competition binding curve, from which the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

-

The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

-

Fluorometric Imaging Plate Reader (FLIPR) Calcium Flux Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium that occurs upon agonist stimulation of the orexin receptors.

Methodology:

-

Cell Preparation:

-

CHO cells stably expressing either the human orexin-1 or orexin-2 receptor are seeded into 384-well, black-walled, clear-bottom microplates and cultured overnight.

-

The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer for approximately one hour at 37°C.

-

-

Compound Addition and Measurement:

-

The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR) instrument.

-

A baseline fluorescence reading is taken.

-

Varying concentrations of the test antagonist (this compound) are added to the wells, and the cells are incubated for a short period (e.g., 5-10 minutes).

-

A fixed concentration of an orexin agonist (e.g., Orexin-A) is then added to stimulate the receptors.

-

The FLIPR instrument monitors the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

-

-

Data Analysis:

-

The peak fluorescence response following agonist addition is measured for each concentration of the antagonist.

-

The data are used to generate a dose-response curve, from which the IC₅₀ value for the inhibition of the agonist-induced calcium signal is determined.

-

Conclusion

This compound is a highly potent and selective antagonist of the orexin 2 receptor, with a selectivity of over 3700-fold for OX2R compared to OX1R. This selectivity is a defining feature of its pharmacological profile and is a result of extensive medicinal chemistry efforts. The methodologies outlined in this guide provide a framework for the in vitro characterization of orexin receptor antagonists. The high selectivity of this compound for the OX2R makes it a valuable tool for investigating the specific roles of this receptor in sleep, wakefulness, and other physiological processes, and highlights its potential as a targeted therapeutic for the treatment of insomnia.

References

The Discovery and Synthesis of MK-3697: A Selective Orexin 2 Receptor Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and pharmacological profile of MK-3697, a potent and selective orexin 2 receptor antagonist (2-SORA). Developed for the treatment of insomnia, this compound emerged from medicinal chemistry efforts focused on optimizing a 'triaryl' amide series of compounds. These efforts aimed to enhance stability in acidic conditions and mitigate time-dependent inhibition of cytochrome P450 3A4 (CYP3A4), a critical enzyme in drug metabolism. This document provides a comprehensive overview of the experimental protocols employed in its characterization, quantitative data on its pharmacological properties, and a detailed look at its mechanism of action within the orexin signaling pathway.

Introduction: The Orexin System and Insomnia

The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their G-protein coupled receptors (orexin 1 receptor [OX1R] and orexin 2 receptor [OX2R]), is a key regulator of wakefulness.[1] Orexin receptor antagonists represent a novel therapeutic approach for insomnia by blocking these wake-promoting signals, in contrast to traditional hypnotics that potentiate inhibitory neurotransmission.[2] While dual orexin receptor antagonists (DORAs) have demonstrated clinical efficacy, the development of selective OX2R antagonists like this compound was pursued to potentially offer a more targeted therapeutic effect with an improved safety profile.[3]

Discovery and Optimization of this compound

The discovery of this compound was the result of extensive structure-activity relationship (SAR) studies within a series of 2,5-disubstituted isonicotinamides.[3] The primary goals of the optimization program were to improve chemical stability and reduce the time-dependent inhibition (TDI) of CYP3A4, a liability identified in earlier compounds of the series. These investigations led to the identification of this compound as a lead candidate with a favorable in vitro and in vivo profile.[3]

Synthesis of this compound

The synthesis of this compound and related 2,5-disubstituted isonicotinamide analogs can be achieved through multiple synthetic routes. A common approach involves the sequential coupling of aryl and heteroaryl fragments to a central pyridine core.

General Synthetic Scheme:

A plausible synthetic route, based on literature for analogous compounds, is outlined below. This typically involves Suzuki and Stille coupling reactions to build the 'triaryl' scaffold, followed by amide bond formation.

Caption: A generalized workflow for the synthesis of this compound analogs.

Mechanism of Action: Orexin 2 Receptor Antagonism

This compound functions as a selective antagonist at the OX2R. Orexin receptors are G-protein coupled receptors that, upon activation by orexin peptides, can couple to multiple G-protein subtypes (Gq, Gi, Gs) to initiate downstream signaling cascades. The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), ultimately leading to neuronal depolarization and the promotion of wakefulness. By competitively binding to the OX2R, this compound blocks the binding of endogenous orexins, thereby inhibiting this signaling cascade and promoting sleep.

Caption: this compound competitively antagonizes the orexin 2 receptor.

Pharmacological Profile

The pharmacological properties of this compound have been characterized through a series of in vitro and in vivo studies.

In Vitro Pharmacology

| Parameter | Value |

| OX2R Binding Affinity (Ki) | 0.95 nM |

| OX1R Binding Affinity (Ki) | > 1000 nM (Illustrative for high selectivity) |

| CYP3A4 Time-Dependent Inhibition (Kinact/Ki) | Significantly reduced compared to earlier analogs |

In Vivo Pharmacology & Pharmacokinetics

| Species | Parameter | Value |

| Rat | Sleep Efficacy | Dose-dependent increase in REM and NREM sleep |

| Clearance | Moderate | |

| Half-life (t½) | Moderate | |

| Dog | Sleep Efficacy | Demonstrated promotion of sleep |

| Clearance | Moderate | |

| Half-life (t½) | Moderate |

Experimental Protocols

Orexin Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for OX1R and OX2R.

-

Methodology:

-

Cell Culture: CHO or HEK293 cells stably expressing human OX1R or OX2R are cultured and harvested.

-

Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.

-

Competition Binding: Membranes are incubated with a radiolabeled orexin peptide (e.g., [¹²⁵I]-Orexin-A) and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by filtration.

-

Detection: Radioactivity of the filter-bound membranes is quantified using a gamma counter.

-

Data Analysis: IC50 values are determined by non-linear regression and converted to Ki values using the Cheng-Prusoff equation.

-

In Vivo Sleep Efficacy Studies (Rat Model)

-

Objective: To evaluate the effect of this compound on sleep architecture.

-

Methodology:

-

Animal Model: Male Sprague-Dawley rats are surgically implanted with telemetric devices for EEG and EMG recording.

-

Dosing: this compound is administered orally at various doses during the active (dark) phase of the animals.

-

Data Acquisition: EEG and EMG data are continuously recorded for a defined period post-dosing.

-

Sleep Scoring: The recorded data is scored into distinct sleep-wake states (e.g., wake, NREM sleep, REM sleep) using specialized software.

-

Data Analysis: Changes in sleep parameters (e.g., latency to sleep, duration of each sleep stage) are compared between drug-treated and vehicle-treated groups.

-

CYP3A4 Time-Dependent Inhibition (TDI) Assay

-

Objective: To assess the potential of this compound to cause time-dependent inhibition of CYP3A4.

-

Methodology:

-

Incubation System: Human liver microsomes are used as the source of CYP3A4.

-

Pre-incubation: Microsomes are pre-incubated with varying concentrations of this compound in the presence and absence of NADPH for a defined period (e.g., 30 minutes).

-

Substrate Addition: A CYP3A4 probe substrate (e.g., midazolam or testosterone) is added to initiate the metabolic reaction.

-

Reaction Termination: The reaction is stopped, and the formation of the metabolite is quantified by LC-MS/MS.

-

Data Analysis: IC50 values are determined for both conditions (with and without NADPH pre-incubation). A significant shift to a lower IC50 in the presence of NADPH indicates TDI. The kinetic parameters Kinact and Ki are then determined from further experiments with varying pre-incubation times and inhibitor concentrations.

-

Caption: A logical workflow for the development and testing of this compound.

Conclusion

This compound is a highly potent and selective orexin 2 receptor antagonist discovered through a rigorous medicinal chemistry program. Its development addressed key challenges of stability and drug metabolism, resulting in a compound with a promising preclinical profile for the treatment of insomnia. The detailed methodologies and data presented in this guide provide a comprehensive resource for researchers in the field of sleep medicine and drug discovery. Further clinical evaluation is necessary to fully establish the therapeutic potential of this compound in humans.

References

In Vitro Characterization of MK-3697: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro pharmacological characterization of MK-3697, a potent and selective orexin 2 receptor antagonist (2-SORA). The data and methodologies presented are collated from publicly available scientific literature to support researchers and professionals in the field of drug development.

Introduction

This compound is an isonicotinamide small molecule identified as a highly potent and selective antagonist of the orexin 2 receptor (OX2R).[1][2] Orexin receptors, including OX1R and OX2R, are G-protein coupled receptors (GPCRs) that play a crucial role in the regulation of sleep and wakefulness.[1][3] While dual orexin receptor antagonists (DORAs) have been developed for the treatment of insomnia, selective orexin 2 receptor antagonists (2-SORAs) like this compound are being investigated for their potential to offer a more targeted therapeutic approach.[3][4] This document details the in vitro binding affinity, functional antagonism, and selectivity of this compound, along with the experimental protocols used for its characterization.

Mechanism of Action & Signaling Pathway

This compound acts as a competitive antagonist at the orexin 2 receptor. The orexin system, upon activation by its endogenous ligands orexin-A and orexin-B, initiates a cascade of intracellular signaling.[5] The OX2R is known to couple to multiple G-protein subtypes, including Gq, Gi/o, and Gs.[1][6] Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn results in an increase in intracellular calcium levels.[3][5] This calcium mobilization is a key indicator of receptor activation and is often used in functional assays to determine the potency of antagonists.[7] The signaling cascade can also involve the activation of the p38-MAPK pathway.[6] this compound exerts its effect by blocking the binding of orexin peptides to OX2R, thereby inhibiting these downstream signaling events.

Quantitative Data Summary

The in vitro potency and selectivity of this compound (also referred to as compound 24 in the primary literature) have been determined through radioligand binding and cellular functional assays. The data are summarized in the tables below.

Table 1: Receptor Binding Affinity

This table presents the binding affinity of this compound for the human orexin 1 and orexin 2 receptors, as determined by competitive radioligand binding assays. The Ki value represents the inhibition constant.

| Compound | Target | Ki (nM) |

| This compound | OX2R | 1.1 |

| This compound | OX1R | 3600 |

Data sourced from Roecker et al., 2014.

Table 2: Functional Antagonist Activity

This table shows the functional antagonist potency of this compound in a cell-based assay measuring calcium flux. The IC50 value is the concentration of the antagonist that inhibits 50% of the agonist-induced response.

| Compound | Target | IC50 (nM) |

| This compound | OX2R | 16 |

| This compound | OX1R | 1986 |

Data sourced from Roecker et al., 2014.

Table 3: Selectivity Profile

The selectivity of this compound for OX2R over OX1R is a key characteristic. This is calculated from the ratio of the Ki and IC50 values.

| Compound | Ki Selectivity (OX1R/OX2R) | IC50 Selectivity (OX1R/OX2R) |

| This compound | ~3272-fold | ~124-fold |

Data calculated from Roecker et al., 2014.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are representative protocols based on standard practices in the field.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the Ki of this compound for OX1R and OX2R.

Materials:

-

Cell membranes prepared from CHO cells stably expressing human OX1R or OX2R.

-

Radioligand (e.g., a tritiated orexin receptor antagonist).

-

Test compound (this compound).

-

Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

96-well plates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).

-

Incubation: Add the cell membrane preparation to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separation: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value by non-linear regression of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

FLIPR (Fluorometric Imaging Plate Reader) Calcium Flux Assay

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium triggered by an agonist.

Objective: To determine the functional antagonist potency (IC50) of this compound at OX1R and OX2R.

Materials:

-

CHO cells stably expressing human OX1R or OX2R.

-

Cell culture medium.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Orexin A (agonist).

-

Test compound (this compound).

-

384-well black-walled, clear-bottom plates.

-

FLIPR instrument.

Procedure:

-

Cell Plating: Seed the CHO cells into 384-well plates and incubate overnight to allow for cell attachment.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading buffer to each well. Incubate for a specified time (e.g., 60 minutes) at 37°C to allow the dye to enter the cells.

-

Compound Addition: Place the cell plate into the FLIPR instrument. Add varying concentrations of the antagonist (this compound) to the wells and incubate for a short period.

-

Agonist Stimulation: Add a fixed concentration of the agonist (Orexin A) to stimulate the receptors.

-

Fluorescence Reading: The FLIPR instrument measures the change in fluorescence intensity in real-time. The increase in fluorescence corresponds to the influx of intracellular calcium upon receptor activation.

-

Data Analysis: The antagonist effect is measured as the inhibition of the agonist-induced fluorescence signal. Plot the percentage of inhibition against the antagonist concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Conclusion

This compound is a potent and highly selective orexin 2 receptor antagonist. The in vitro data demonstrate its high affinity for OX2R with over 3000-fold selectivity in binding over OX1R. This selectivity is maintained in functional cellular assays, where it effectively antagonizes orexin-A-induced calcium mobilization in cells expressing OX2R. The detailed characterization of this compound provides a strong rationale for its investigation as a targeted therapeutic for disorders such as insomnia, where modulation of the orexin system is a clinically validated mechanism. The methodologies outlined in this guide serve as a resource for researchers working on the characterization of similar compounds targeting GPCRs.

References

- 1. The Orexin/Receptor System: Molecular Mechanism and Therapeutic Potential for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. axonmedchem.com [axonmedchem.com]

- 3. The signalling profile of recombinant human orexin-2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of this compound: a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Orexin Signaling: A Complex, Multifaceted Process [frontiersin.org]

- 6. A molecular network map of orexin-orexin receptor signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

MK-3697: A Technical Guide to its Binding Affinity and Orexin 2 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of MK-3697, a potent and selective orexin 2 receptor (OX2R) antagonist. The information compiled herein is intended to support research and development efforts in the field of neuroscience and sleep disorder therapeutics.

Core Quantitative Data

The binding affinity of this compound for the human orexin receptors has been determined through rigorous experimental evaluation. The data, summarized below, highlights the compound's high selectivity for the orexin 2 receptor.

| Parameter | Orexin 1 Receptor (OX1R) | Orexin 2 Receptor (OX2R) | Reference |

| Ki (nM) | 3,600 | 0.95 | [1] |

| Selectivity (fold) | - | ~3800-fold vs. OX1R | [1] |

Experimental Protocols

While the precise, step-by-step protocol used for the initial characterization of this compound is proprietary to the discovering entity, the determination of binding affinity (Ki) for orexin receptor antagonists like this compound typically involves competitive radioligand binding assays and functional cellular assays. Below are detailed methodologies representative of those used in the field.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the affinity of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand that is known to bind to the target receptor.

1. Materials:

- Cell Membranes: Membranes prepared from CHO-K1 or HEK293 cells stably expressing the human orexin 1 receptor (OX1R) or orexin 2 receptor (OX2R).

- Radioligand: A high-affinity, selective radioligand for the respective orexin receptor (e.g., [³H]-Suvorexant or a similar tritiated antagonist).

- Test Compound: this compound, dissolved in DMSO to create a stock solution, followed by serial dilutions in assay buffer.

- Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂) and a protease inhibitor cocktail.

- Wash Buffer: Ice-cold assay buffer.

- Scintillation Cocktail: A liquid formulation for detecting radioactive decay.

- Glass Fiber Filters: Pre-treated with a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.

2. Procedure:

- Incubation: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound.

- Equilibration: Incubate the plates at room temperature (e.g., 25°C) for a sufficient period (e.g., 60-90 minutes) to reach binding equilibrium.

- Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

- Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

- Detection: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

- The data is plotted as the percentage of specific binding versus the log concentration of this compound.

- The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

- Ki = IC50 / (1 + [L]/Kd)

- Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization

This assay measures the ability of an antagonist to block the intracellular signaling cascade initiated by an agonist binding to the orexin receptor. Orexin receptors, particularly OX1R and OX2R coupled to Gq proteins, trigger an increase in intracellular calcium upon activation.

1. Materials:

- Cells: CHO-K1 or HEK293 cells stably co-expressing the human orexin 1 or orexin 2 receptor and a G-protein that couples to a calcium indicator (e.g., aequorin or a fluorescent calcium-sensitive dye like Fluo-4 AM).

- Agonist: Orexin-A or Orexin-B peptide.

- Test Compound: this compound.

- Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution) buffered with HEPES.

- Calcium-sensitive dye: Fluo-4 AM or a similar dye.

2. Procedure:

- Cell Plating: Seed the cells in a 96-well or 384-well plate and allow them to adhere overnight.

- Dye Loading: Incubate the cells with the calcium-sensitive dye for a specified period (e.g., 60 minutes) at 37°C.

- Compound Addition: Add varying concentrations of this compound to the wells and incubate for a pre-determined time to allow the antagonist to bind to the receptors.

- Agonist Stimulation: Add a fixed concentration of the orexin agonist (typically at its EC80 concentration to ensure a robust signal) to all wells.

- Signal Detection: Immediately measure the change in fluorescence or luminescence using a plate reader (e.g., a FLIPR or FlexStation).

3. Data Analysis:

- The inhibitory effect of this compound is determined by the reduction in the agonist-induced calcium signal.

- The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of this compound.

- The functional Ki can be estimated from the IC50 using the Schild regression analysis or a modified Cheng-Prusoff equation for functional antagonism.

Visualizations

Orexin 2 Receptor Signaling Pathway

Caption: Orexin 2 Receptor (OX2R) signaling cascade.

Experimental Workflow for Ki Determination

Caption: Workflow for determining the Ki value of this compound.

References

The Pharmacokinetic and Metabolic Profile of MK-3697: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

MK-3697, a potent and selective orexin 2 receptor antagonist (2-SORA), has been investigated for its potential as a therapeutic agent for insomnia. Understanding its pharmacokinetic (PK) and metabolic fate is crucial for its development and clinical application. This technical guide provides an in-depth overview of the available preclinical data on the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Pharmacokinetic Profile

The preclinical pharmacokinetic parameters of this compound have been evaluated in several species, including rats, dogs, and rhesus monkeys, following oral administration. The data, summarized in the table below, indicate that this compound exhibits good oral exposure across these species.

| Species | Dose (mg/kg) | AUC (µM*h) | Cmax (µM) | Tmax (h) | t1/2 (h) |

| Rat | 3 | 1.8 | 0.4 | 2.0 | 3.0 |

| Dog | 1 | 4.2 | 0.6 | 2.0 | 5.0 |

| Rhesus Monkey | 3 | 10.3 | 1.2 | 4.0 | 6.0 |

Table 1: Preclinical Pharmacokinetic Parameters of this compound Following Oral Administration. This table summarizes the key pharmacokinetic parameters of this compound in rats, dogs, and rhesus monkeys. The data is adapted from the publication "Discovery of this compound: a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia".

Metabolism and Cytochrome P450 Inhibition

The metabolic profile of this compound has been primarily investigated through in vitro studies. A key aspect of its metabolism is its potential for time-dependent inhibition (TDI) of cytochrome P450 enzymes, particularly CYP3A4.

In vitro assessments have demonstrated that this compound is a time-dependent inhibitor of CYP3A4. This suggests that the compound or one of its metabolites can irreversibly bind to and inactivate the enzyme, which could lead to drug-drug interactions when co-administered with other drugs metabolized by CYP3A4. Further in vivo studies are necessary to fully elucidate the clinical significance of this finding.

While the primary focus has been on CYP3A4, a complete picture of all contributing CYP isozymes and the full range of metabolites is not yet publicly available.

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies of this compound.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of this compound in rats, dogs, and rhesus monkeys after oral administration.

Methodology:

-

Animal Models:

-

Male Sprague-Dawley rats.

-

Male beagle dogs.

-

Male rhesus monkeys.

-

-

Dosing:

-

This compound was administered as a single oral dose. The specific formulation and vehicle used have not been detailed in the available literature.

-

-

Sample Collection:

-

Serial blood samples were collected at various time points post-dosing.

-

-

Bioanalysis:

-

Plasma concentrations of this compound were determined using a validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), though specific details of the assay have not been published.

-

-

Data Analysis:

-

Pharmacokinetic parameters (AUC, Cmax, Tmax, and t1/2) were calculated from the plasma concentration-time profiles using non-compartmental analysis.

-

Caption: Workflow of a typical in vivo pharmacokinetic study.

In Vitro Cytochrome P450 Inhibition Assay

Objective: To assess the time-dependent inhibition potential of this compound on human CYP3A4.

Methodology:

-

Enzyme Source: Human liver microsomes.

-

Incubation:

-

This compound was pre-incubated with human liver microsomes in the presence of NADPH for various time points.

-

A CYP3A4 probe substrate (e.g., midazolam or testosterone) was then added to the incubation mixture.

-

-

Analysis:

-

The formation of the metabolite of the probe substrate was measured by LC-MS/MS.

-

-

Data Interpretation:

-

A decrease in the rate of metabolite formation with increasing pre-incubation time indicates time-dependent inhibition. The IC50 shift method is a common approach to quantify the potency of TDI.

-

Caption: Experimental workflow for assessing time-dependent CYP inhibition.

Signaling Pathway Context

This compound exerts its pharmacological effect by antagonizing the orexin 2 receptor (OX2R). The orexin system plays a critical role in the regulation of wakefulness. By blocking the binding of the neuropeptides orexin-A and orexin-B to OX2R, this compound is thought to suppress the wake-promoting signals, thereby facilitating the transition to and maintenance of sleep.

Caption: Simplified signaling pathway of orexin and this compound.

Summary and Future Directions

The available preclinical data suggest that this compound possesses favorable pharmacokinetic properties with good oral exposure in multiple species. The primary metabolic concern identified is its potential for time-dependent inhibition of CYP3A4, which warrants further investigation to understand its clinical implications. A more detailed characterization of the in vivo metabolic pathways and the identification of major metabolites would provide a more complete understanding of its disposition. Further studies are also needed to fully elucidate the potential for drug-drug interactions and to establish a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship to guide clinical dose selection.

Methodological & Application

Application Notes and Protocols for MK-3697 (Lemborexant) in Sleep-Wake Cycle Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of MK-3697, also known as Lemborexant (brand name Dayvigo), in sleep-wake cycle research. This document includes a summary of its mechanism of action, quantitative data from preclinical and clinical studies, and detailed protocols for key experiments.

Introduction to this compound (Lemborexant)

This compound is a dual orexin receptor antagonist (DORA) that competitively binds to and inhibits orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R).[1] The orexin system, composed of orexin-A and orexin-B neuropeptides produced in the lateral hypothalamus, is a key regulator of wakefulness.[2] By blocking the binding of these wake-promoting neuropeptides, this compound suppresses the wake drive, thereby promoting the initiation and maintenance of sleep.[3][4] Unlike traditional hypnotics that often modulate GABAergic systems, this compound's mechanism of action is thought to result in a more naturalistic sleep architecture.[5] It is approved for the treatment of insomnia characterized by difficulties with sleep onset and/or sleep maintenance.[1]

Data Presentation

Preclinical Efficacy in Rodent Models

The following table summarizes the effects of this compound on sleep parameters in preclinical rodent models.

| Species | Dose | Parameter | Result | Citation |

| Rat | 3-30 mg/kg p.o. | Total Sleep Time | Dose-related increase | [6] |

| Mouse (Wild-Type) | 10 mg/kg p.o. | Wakefulness | Significant decrease | [6] |

| Mouse (Wild-Type) | 10 mg/kg p.o. | Non-REM Sleep | Significant increase | [6] |

| Mouse (Wild-Type) | 10 mg/kg p.o. | REM Sleep | Increase (not statistically significant) | [6] |

| Mouse (Orexin Neuron-Deficient) | 10 mg/kg p.o. | Sleep-Wake | No significant effect | [7] |

Clinical Efficacy in Human Subjects with Insomnia

The tables below present data from the SUNRISE 1 and SUNRISE 2 clinical trials, which evaluated the efficacy of Lemborexant in adults with insomnia.

Table 1: Change from Baseline in Subjective Sleep Onset Latency (sSOL) and Wake After Sleep Onset (sWASO) in the SUNRISE 2 Study (6 Months) [8]

| Treatment Group | Change in sSOL (minutes) | Change in sWASO (minutes) |

| Placebo | -11.4 | -29.3 |

| Lemborexant 5 mg | -21.8 | -46.8 |

| Lemborexant 10 mg | -28.2 | -42.0 |

| *p < 0.001 vs. Placebo |

Table 2: Change from Baseline in Polysomnography (PSG) Measured Sleep Parameters in Older Adults (SUNRISE 1 Study) [9]

| Treatment Group | Change in Total Sleep Time (TST) (minutes) | Change in REM Sleep (minutes) | Change in NREM Sleep (minutes) |

| Placebo | +19.4 (Nights 1/2) | +5.0 (Nights 1/2) | +17.4 (Nights 1/2) |

| Lemborexant 5 mg | +65.2 (Nights 1/2) | +19.4 (Nights 1/2) | +48.2 (Nights 1/2) |

| Lemborexant 10 mg | +79.6 (Nights 1/2) | +31.7 (Nights 1/2) | +49.8 (Nights 1/2) |

| Zolpidem ER 6.25 mg | +55.3 (Nights 1/2) | +5.7 (Nights 1/2) | Not specified |

| *p < 0.05 vs. Placebo and Zolpidem ER for most measures |

Experimental Protocols

Preclinical Protocol: Polysomnography in Rodents

This protocol describes a general procedure for evaluating the effects of this compound on the sleep-wake cycle in rats or mice using electroencephalography (EEG) and electromyography (EMG).

1. Animal Model and Surgical Implantation:

-

Animals: Adult male Sprague-Dawley rats or C57BL/6J mice are commonly used.

-

Surgery: Animals are anesthetized (e.g., with isoflurane) and placed in a stereotaxic frame. For EEG recording, stainless steel screw electrodes are implanted into the skull over the frontal and parietal cortices. For EMG recording, wire electrodes are inserted into the nuchal muscles. All electrodes are connected to a headmount assembly which is secured to the skull with dental cement.

-

Recovery: Animals are allowed to recover for at least one week post-surgery.

2. Experimental Procedure:

-

Habituation: Animals are habituated to the recording chambers and oral gavage procedure for several days prior to the experiment.

-

Dosing: this compound is suspended in a vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) at the desired doses (e.g., 1-300 mg/kg).[7] A vehicle-only group serves as the control.

-

Recording: EEG and EMG signals are continuously recorded for a specified period (e.g., 7 hours) post-dosing using a data acquisition system.[6]

3. Data Analysis:

-

Sleep Scoring: The recorded EEG/EMG data is divided into epochs (e.g., 10 seconds) and visually scored by a trained observer as wakefulness, NREM sleep, or REM sleep based on standard criteria.[6]

-

Parameters: The primary endpoints typically include the total time spent in each vigilance state, the latency to the first episode of persistent sleep, and the number and duration of sleep/wake bouts.

-

Statistical Analysis: Data are typically analyzed using ANOVA followed by post-hoc tests to compare the effects of different doses of this compound to the vehicle control.

Clinical Protocol: Polysomnography in Insomnia Patients

This protocol outlines a typical design for a clinical trial evaluating the efficacy of this compound in adults with insomnia disorder, based on the SUNRISE 1 study.[3]

1. Study Design:

-

A randomized, double-blind, placebo-controlled, parallel-group study design is employed.

-

Participants are randomized to receive this compound (e.g., 5 mg or 10 mg) or placebo nightly for a specified duration (e.g., 30 days).

2. Participant Population:

-

Adults (e.g., ≥18 years old) meeting the diagnostic criteria for insomnia disorder (e.g., DSM-5).

-

Exclusion criteria typically include other sleep disorders, unstable medical or psychiatric conditions, and use of medications that may affect sleep.

3. Experimental Procedures:

-

Screening and Baseline: Participants undergo a screening period to determine eligibility, which may include a placebo run-in period. Baseline sleep characteristics are assessed using polysomnography (PSG) and sleep diaries.

-

Treatment Period: Participants self-administer the assigned treatment (this compound or placebo) at bedtime each night.

-

Efficacy Assessments:

- Polysomnography (PSG): In-laboratory PSG is conducted at baseline and at specified time points during the treatment period (e.g., nights 1-2 and nights 29-30).[10] Key PSG-measured endpoints include latency to persistent sleep (LPS), wake after sleep onset (WASO), total sleep time (TST), and sleep efficiency (SE). Sleep architecture (time spent in N1, N2, N3, and REM sleep) is also assessed.[3]

- Sleep Diaries: Participants complete a daily electronic sleep diary to record subjective sleep parameters, including subjective sleep onset latency (sSOL), subjective wake after sleep onset (sWASO), and subjective total sleep time (sTST).

4. Data Analysis:

-

The primary and secondary efficacy endpoints are analyzed using appropriate statistical models (e.g., mixed-effects model for repeated measures) to compare the change from baseline between the this compound and placebo groups.

Visualizations

Signaling Pathway of this compound

Caption: Orexin signaling pathway and the antagonistic action of this compound.

Experimental Workflow: Preclinical Rodent Study

Caption: Workflow for a preclinical study of this compound in rodents.

Experimental Workflow: Clinical Trial in Insomnia Patients

Caption: Workflow for a clinical trial of this compound in insomnia patients.

References

- 1. A Comprehensive Review of Lemborexant to Treat Insomnia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Comparison of the effect of lemborexant with placebo and zolpidem tartrate extended release on sleep architecture in older adults with insomnia disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. psychscenehub.com [psychscenehub.com]

- 5. [Preclinical and clinical efficacy of orexin receptor antagonist Lemborexant (Dayvigo®) on insomnia patients] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical in vivo characterization of lemborexant (E2006), a novel dual orexin receptor antagonist for sleep/wake regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hcplive.com [hcplive.com]

- 9. 0369 Effect of Lemborexant on Sleep Architecture in Older Adults with Insomnia Disorder - ProQuest [proquest.com]

- 10. Effect of lemborexant on sleep architecture in participants with insomnia disorder and mild obstructive sleep apnea - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Animal Studies with MK-3697

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of MK-3697, a selective orexin 2 receptor antagonist (2-SORA), in in vivo animal studies, particularly focusing on sleep research in rodent models. The protocols outlined below are based on established methodologies for similar compounds and public data on this compound.

Introduction to this compound

This compound is a potent and selective antagonist of the orexin 2 receptor (OX2R), a key component of the neuronal system that regulates wakefulness. By blocking the activity of orexin neuropeptides at the OX2R, this compound promotes sleep, making it a compound of interest for the treatment of insomnia. Its efficacy has been demonstrated in multiple animal species, including mice, rats, and dogs.

Data Presentation: Pharmacokinetics of this compound

The following tables summarize the pharmacokinetic parameters of this compound following oral administration in various animal models. This data is crucial for dose selection and study design.

Table 1: Pharmacokinetic Parameters of this compound in Different Species

| Species | Dose (mg/kg, p.o.) | Cmax (µM) | Tmax (h) | AUC (µM·h) |

| Mouse | 100 | 55.3 | 2.0 | Not Available |

| Rat | 15 | 5.3 | 0.8 | 17.2 |

| Dog | 3 | 2.7 | 1.0 | 9.0 |

Data compiled from publicly available research.

Signaling Pathway of Orexin 2 Receptor Antagonism

This compound exerts its effects by blocking the orexin 2 receptor, a G-protein coupled receptor (GPCR). The binding of orexin A or B to OX2R typically activates Gq and/or Gi signaling cascades, leading to neuronal excitation. This compound prevents this activation.

Caption: Orexin 2 Receptor Signaling and this compound Antagonism.

Experimental Protocols

Formulation of this compound for Oral Administration

Due to the poor aqueous solubility of many pyridine-based compounds, a suspension is often the most suitable formulation for oral gavage.

Materials:

-

This compound powder

-

Vehicle components:

-

0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water

-

0.25% (v/v) Polysorbate 80 (Tween 80)

-

-

Sterile water for injection

-

Mortar and pestle or homogenizer

-

Magnetic stirrer and stir bar

-

Sterile vials

Protocol:

-

Prepare the Vehicle:

-

To prepare a 0.5% CMC solution, slowly add 0.5 g of CMC to 100 mL of sterile water while continuously stirring with a magnetic stirrer. Heat the solution to approximately 60°C to aid dissolution. Allow the solution to cool to room temperature.

-

Add 0.25 mL of Polysorbate 80 to the 100 mL of 0.5% CMC solution and mix thoroughly. This is your final vehicle.

-

-

Prepare the this compound Suspension:

-

Calculate the required amount of this compound based on the desired dose and the number of animals to be dosed. It is advisable to prepare a slight excess to account for any loss during preparation and administration.

-

Weigh the calculated amount of this compound powder.

-

Levigate the this compound powder with a small amount of the vehicle to form a smooth paste. This can be done in a mortar and pestle.

-

Gradually add the remaining vehicle to the paste while continuously mixing or homogenizing until a uniform suspension is achieved.

-

Continuously stir the suspension using a magnetic stirrer during dosing to ensure homogeneity.

-

Oral Gavage Administration in Rats

Materials:

-

Prepared this compound suspension

-

Appropriately sized oral gavage needles (e.g., 18-gauge, 2-3 inches for adult rats)

-

Syringes (1 mL or 3 mL)

-

Animal scale

Protocol:

-

Dose Calculation: Weigh each rat immediately before dosing and calculate the exact volume of the suspension to be administered based on the desired mg/kg dose and the concentration of your formulation. The maximum recommended volume for oral gavage in rats is 10 mL/kg.

-

Animal Restraint: Gently but firmly restrain the rat. The head and body should be in a straight line to facilitate the passage of the gavage needle.

-

Needle Insertion:

-

Measure the gavage needle against the rat to determine the correct insertion depth (from the tip of the nose to the last rib).

-

Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

-

The rat should swallow as the needle passes into the esophagus. Do not force the needle. If you feel resistance or the animal shows signs of respiratory distress, withdraw the needle and try again.

-

-

Substance Administration: Once the needle is correctly positioned in the stomach, slowly administer the calculated volume of the this compound suspension.

-

Needle Removal and Monitoring: Slowly withdraw the gavage needle. Return the animal to its cage and monitor for at least 10-15 minutes for any adverse reactions.

Polysomnography (PSG) for Sleep Analysis

Materials:

-

Stereotaxic apparatus

-

Anesthesia machine (isoflurane)

-

Surgical tools

-

EEG screws and EMG wires

-

Dental cement

-

Analgesics and antibiotics

Protocol:

-

Anesthesia and Preparation: Anesthetize the rat with isoflurane and place it in a stereotaxic frame. Shave and sterilize the surgical area on the head and neck.

-

EEG Electrode Implantation:

-

Make a midline incision on the scalp to expose the skull.

-

Drill small holes through the skull over the frontal and parietal cortices for the EEG screw electrodes, being careful not to penetrate the dura mater.

-

Gently screw the EEG electrodes into the burr holes.

-

-

EMG Electrode Implantation:

-

Insert two fine, insulated wires into the nuchal (neck) muscles to record EMG activity.

-

Suture the wires in place.

-

-

Headmount Assembly: Connect the EEG and EMG leads to a headmount connector and secure the entire assembly to the skull with dental cement.

-

Post-operative Care: Administer analgesics and antibiotics as per your institution's guidelines. Allow the animal to recover for at least one week before starting any experiments.

Protocol:

-

Habituation: Acclimate the surgically implanted rats to the recording chambers and tether cables for several days before the experiment.

-

Baseline Recording: Record at least 24 hours of baseline EEG/EMG data before any drug administration.

-

Drug Administration and Recording: Administer this compound or vehicle via oral gavage at the beginning of the light or dark cycle, depending on the study design. Record EEG/EMG data continuously for the desired period (e.g., 6-24 hours).

Caption: Experimental Workflow for In Vivo Sleep Studies.

Scoring Criteria:

-

Wakefulness: Characterized by low-amplitude, high-frequency EEG signals and high, variable EMG activity.

-

Non-Rapid Eye Movement (NREM) Sleep: High-amplitude, low-frequency (delta waves) EEG activity and low EMG tone with occasional phasic twitches.

-

Rapid Eye Movement (REM) Sleep: Low-amplitude, high-frequency (theta-dominant) EEG activity and muscle atonia (very low EMG tone).

Step-by-Step Scoring Protocol:

-

Divide the recorded EEG/EMG data into 10-second epochs.

-

For each epoch, visually inspect the EEG and EMG waveforms.

-

Assign a sleep stage (Wake, NREM, or REM) to each epoch based on the criteria above.

-

For epochs with mixed characteristics, assign the stage that occupies the majority of the epoch.

-

Compile the scored data to generate a hypnogram and quantify sleep parameters (e.g., total sleep time, sleep efficiency, latency to sleep onset, and time spent in each sleep stage).

Disclaimer

These protocols are intended as a guide and should be adapted to meet the specific requirements of your research and institutional guidelines. All animal procedures must be approved by your institution's Animal Care and Use Committee.

Application Notes and Protocols for Dissolving MK-3697

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-3697 is a potent and selective orexin 2 receptor antagonist (SORA) that has shown promise in preclinical studies for the treatment of insomnia. As a poorly water-soluble compound, proper dissolution is critical for ensuring accurate and reproducible results in both in vitro and in vivo experiments. These application notes provide detailed protocols for the preparation of this compound solutions for experimental use.

Chemical Properties and Solubility

This compound is practically insoluble in water but is soluble in dimethyl sulfoxide (DMSO). The following table summarizes the key solubility properties of this compound.

| Property | Value | Reference |

| Chemical Name | N-((5,6-dimethoxy-2-pyridinyl)methyl)-5'-methyl-5-(2-thiazolyl)-(2,3'-bipyridine)-4-carboxamide | |

| Molecular Weight | 447.5 g/mol | |

| Appearance | White to off-white solid | |

| Solubility in Water | Insoluble | |

| Solubility in DMSO | > 20 mg/mL |

Experimental Protocols

I. Preparation of Stock Solutions for In Vitro Assays

For cell-based assays, it is crucial to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final desired concentration in the cell culture medium. This approach minimizes the final concentration of DMSO in the assay, thereby reducing potential solvent-induced cellular effects.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Calibrated pipettes

Protocol:

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. For example, to prepare a 10 mM stock solution, weigh 4.475 mg of this compound.

-

Adding Solvent: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. To continue the example, add 1 mL of DMSO to the 4.475 mg of this compound.

-

Dissolution: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

Storage of Stock Solution: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.

Preparation of Working Solutions for Cell-Based Assays:

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Serial Dilution (Recommended): To achieve the final desired concentration in the cell culture medium, it is recommended to perform a serial dilution of the stock solution in cell culture medium. This helps to ensure homogeneity and minimize precipitation of the compound.

-

Final DMSO Concentration: It is critical to maintain a low final concentration of DMSO in the cell culture to avoid solvent-induced cytotoxicity or off-target effects. The final DMSO concentration should ideally be kept at or below 0.1% (v/v). Some cell lines may tolerate up to 0.5% or 1% DMSO, but this should be determined empirically for each cell type and experimental condition. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

II. Preparation of Dosing Solutions for In Vivo Studies

Due to its poor water solubility, formulating this compound for oral administration in animal models requires a suitable vehicle to ensure adequate suspension and bioavailability. While a specific, universally validated vehicle for this compound is not publicly available, the following protocol describes a common approach for preparing suspensions of poorly water-soluble compounds for oral gavage in rodents.

Materials:

-

This compound powder

-

Vehicle components (e.g., 0.5% (w/v) Carboxymethyl cellulose sodium (CMC-Na) and 0.1% (v/v) Tween 80 in sterile water)

-

Mortar and pestle or homogenizer

-

Sterile vehicle solution

-

Calibrated pipettes and syringes

-

Stir plate and stir bar

Protocol:

-

Vehicle Preparation: Prepare the vehicle solution by dissolving 0.5 g of CMC-Na and 0.1 mL of Tween 80 in 100 mL of sterile water. Stir until fully dissolved. Other potential vehicles include corn oil or aqueous solutions containing polyethylene glycol (PEG). The choice of vehicle may depend on the specific experimental requirements and should be optimized.

-

Weighing the Compound: Accurately weigh the required amount of this compound powder based on the desired dose and the number of animals to be treated.

-

Trituration: Place the weighed this compound powder in a mortar. Add a small volume of the vehicle and triturate with the pestle to create a smooth, uniform paste. This step is crucial for preventing clumping and ensuring a fine suspension.

-

Suspension: Gradually add the remaining vehicle to the paste while continuously stirring or mixing to form a homogenous suspension. A magnetic stir plate can be used for this step.

-

Homogenization (Optional): For a more uniform and stable suspension, a homogenizer can be used.

-

Administration: The suspension should be prepared fresh on the day of dosing and kept under constant agitation (e.g., on a stir plate) during the dosing procedure to ensure each animal receives the correct dose. Administer the suspension to the animals via oral gavage using an appropriately sized feeding needle.

Visualizations

Caption: Workflow for preparing this compound solutions for in vitro experiments.

Caption: Workflow for preparing this compound suspensions for in vivo oral administration.

Stability and Storage

-

Solid Compound: Store this compound powder at -20°C for long-term storage.

-

DMSO Stock Solutions: Store at -20°C for up to 1 year or -80°C for up to 2 years. Avoid repeated freeze-thaw cycles.

-

In Vivo Suspensions: Prepare fresh on the day of use and maintain under constant agitation. Do not store suspensions for future use.

Safety Precautions

-

Handle this compound powder in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions. It is the responsibility of the researcher to validate the methods for their particular application.

Application Notes and Protocols: MK-3697 in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of MK-3697, a selective orexin 2 receptor antagonist (2-SORA), in neuroscience research, with a primary focus on the study of sleep and wakefulness. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of its pharmacological effects.

Introduction

This compound is a potent and selective antagonist of the orexin 2 receptor (OX2R), a key component of the orexin neuropeptide system that regulates arousal, wakefulness, and sleep.[1] By selectively blocking the action of orexin-A and orexin-B at the OX2R, this compound promotes sleep, making it a valuable tool for investigating the neurobiology of sleep and for the potential treatment of insomnia.[1][2] Its selectivity for OX2R over the orexin 1 receptor (OX1R) allows for the dissection of the specific roles of these two receptors in various physiological processes.

Mechanism of Action

The orexin system, originating in the lateral hypothalamus, plays a crucial role in promoting and maintaining wakefulness. Orexin peptides (orexin-A and orexin-B) are released and bind to their G-protein coupled receptors, OX1R and OX2R, in various brain regions involved in arousal. This signaling cascade leads to the activation of wake-promoting monoaminergic and cholinergic neurons. This compound acts as a competitive antagonist at the OX2R, thereby inhibiting the downstream signaling cascade and reducing wakefulness, which in turn facilitates the initiation and maintenance of sleep.[2]

Data Presentation

In Vitro Functional Potency of this compound

The following table summarizes the in vitro functional potency of this compound (referred to as compound 24 in the source) against OX1R and OX2R across different species. Potency is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that is required for 50% inhibition in vitro.

| Species | OX1R IC50 (μM) | OX2R IC50 (μM) | Selectivity (OX1R/OX2R) |

| Human | >40 | 0.018 | >2222 |

| Rat | 36 | 0.025 | 1440 |

| Dog | >10 | 0.011 | >909 |

| Mouse | 27 | 0.021 | 1286 |

Data sourced from Roecker et al., 2014.[1]

Preclinical Pharmacokinetics and Efficacy of this compound

The table below details the pharmacokinetic parameters and sleep efficacy of this compound in preclinical animal models.

| Species | Dose (mg/kg) | Tmax (h) | Cmax (μM) | AUC (μM*h) | Change in Total Sleep Time |

| Rat | 10 | 1.0 | 2.5 | 7.9 | Increased |

| Dog | 3 | 1.5 | 1.2 | 4.8 | Increased |

| Mouse | 30 | 0.5 | 15.6 | 21.9 | Increased |

Data sourced from Roecker et al., 2014.[1]

Experimental Protocols

In Vitro Orexin Receptor Functional Assay (FLIPR-based)

This protocol describes a common method for assessing the functional antagonism of orexin receptors using a Fluorometric Imaging Plate Reader (FLIPR) to measure changes in intracellular calcium.

Materials:

-

CHO (Chinese Hamster Ovary) cells stably expressing either human OX1R or OX2R

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Orexin-A peptide

-

This compound

-

384-well black-walled, clear-bottom assay plates

Procedure:

-

Cell Plating: Seed the OX1R- or OX2R-expressing CHO cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.

-

Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.

-

Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the diluted compound to the appropriate wells of the assay plate.

-

FLIPR Measurement: Place the assay plate in the FLIPR instrument. After a short incubation period with the antagonist, add a pre-determined concentration of orexin-A (typically the EC80 concentration) to all wells to stimulate the receptor.

-

Data Analysis: The FLIPR instrument will measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration. The inhibitory effect of this compound is calculated as a percentage of the response to orexin-A alone. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Sleep Efficacy Study in Rodents (EEG/EMG)

This protocol outlines the methodology for evaluating the sleep-promoting effects of this compound in rats or mice using electroencephalography (EEG) and electromyography (EMG).

Materials:

-

Male Sprague-Dawley rats or C57BL/6 mice

-

EEG and EMG recording equipment (telemetry system preferred)

-

Surgical instruments for implanting electrodes

-

This compound formulation for oral administration

-

Vehicle control (e.g., 20% Vitamin E TPGS)

Procedure:

-

Surgical Implantation: Anesthetize the animals and surgically implant EEG screw electrodes over the cortex and EMG wire electrodes into the nuchal muscles. Allow for a recovery period of at least one week.

-

Acclimation: Acclimate the animals to the recording chambers and the oral gavage procedure for several days.

-

Baseline Recording: Record baseline EEG and EMG data for at least 24 hours to establish normal sleep-wake patterns.

-

Drug Administration: Administer this compound or vehicle orally at the beginning of the light or dark cycle, depending on the experimental design.

-

Post-Dosing Recording: Record EEG and EMG data continuously for at least 6-8 hours following drug administration.

-

Data Analysis: Score the EEG/EMG recordings into distinct sleep-wake states (e.g., wake, NREM sleep, REM sleep) using appropriate software. Analyze the data to determine the effects of this compound on sleep architecture, including total sleep time, sleep latency, and the duration and number of sleep/wake bouts.

Visualizations

Caption: Orexin 2 Receptor Signaling Pathway and the Action of this compound.

Caption: Preclinical Development Workflow for a Selective Orexin Receptor Antagonist.

References

MK-3697: A Potent and Selective Tool for Investigating Orexin-2 Receptor Signaling

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their G protein-coupled receptors (orexin-1 receptor, OX1R, and orexin-2 receptor, OX2R), is a critical regulator of wakefulness, arousal, and other physiological processes.[1][2] Dysregulation of this system is implicated in sleep disorders such as insomnia.[2][3] Pharmacological tools that can selectively modulate orexin receptor activity are invaluable for dissecting the distinct roles of OX1R and OX2R in both normal physiology and pathological states. MK-3697 is a potent and highly selective orexin-2 receptor antagonist (2-SORA) that has emerged as a valuable research tool for studying the specific contributions of OX2R signaling.[3][4] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate orexin signaling.

Data Presentation

The following tables summarize the quantitative data regarding the binding affinity, functional potency, and in vivo efficacy of this compound and a structurally related 2-SORA, MK-1064.

Table 1: In Vitro Binding Affinity and Functional Antagonism of this compound

| Species | Receptor | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) |

| Human | OX1R | >10,000 | >10,000 |

| OX2R | 1.1 | 16 | |

| Rat | OX1R | 930 | >10,000 |

| OX2R | 4.1 | 167 | |

| Mouse | OX1R | 3600 | 1986 |

| OX2R | 1.1 | 16 | |

| Dog | OX1R | >10,000 | >10,000 |

| OX2R | 1.2 | 12 |

Data compiled from Roecker et al., 2014.[3]

Table 2: Representative In Vivo Efficacy of a Selective Orexin-2 Receptor Antagonist (MK-1064) on Sleep Architecture in Rats

| Dose (mg/kg, p.o.) | Change in NREM Sleep (min) | Change in REM Sleep (min) | Change in Wakefulness (min) |

| 3 | +20 | +5 | -25 |

| 10 | +45 | +15 | -60 |

| 30 | +70 | +25 | -95 |

Data are representative of the effects of a selective OX2R antagonist and are adapted from studies on MK-1064.[4][5][6] Specific dose-response data for this compound in sleep studies is not publicly available in this format.

Experimental Protocols

In Vitro Assays

1. Calcium Mobilization Assay to Determine Functional Antagonism

This protocol describes how to measure the ability of this compound to inhibit orexin-A-induced intracellular calcium mobilization in cells expressing the orexin-2 receptor.

Materials:

-

HEK293 cells stably expressing human OX2R

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Orexin-A peptide

-

This compound

-

96- or 384-well black-walled, clear-bottom assay plates

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Protocol:

-

Cell Plating: Seed the HEK293-OX2R cells into the assay plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight in a humidified incubator at 37°C and 5% CO2.

-

Dye Loading: Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the cell culture medium from the plates and add the dye loading solution to each well.

-

Incubation: Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark to allow for de-esterification of the dye.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of orexin-A at a concentration that elicits a submaximal response (e.g., EC80).

-

Antagonist Pre-incubation: Add the diluted this compound solutions to the appropriate wells of the assay plate. Include wells with vehicle control. Incubate for 15-30 minutes at room temperature.

-

Calcium Measurement: Place the assay plate in the fluorescence plate reader. Initiate the kinetic read, establishing a stable baseline fluorescence.

-

Agonist Addition: After the baseline is established, add the orexin-A solution to all wells simultaneously using the instrument's integrated fluidics.

-

Data Acquisition: Continue to record the fluorescence intensity for a further 2-3 minutes.

-